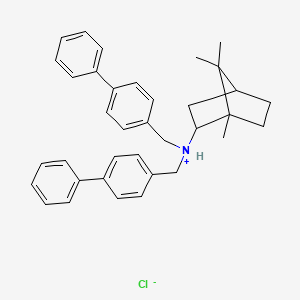
(E)-3-(Diethylamino)-N,N-dimethylacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(Diethylamino)-N,N-dimethylacrylamide is an organic compound that belongs to the class of acrylamides It is characterized by the presence of a diethylamino group and a dimethylamino group attached to the acrylamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(Diethylamino)-N,N-dimethylacrylamide typically involves the reaction of diethylamine with N,N-dimethylacrylamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and purification techniques ensures the efficient production of the compound with minimal impurities. The industrial methods are designed to be cost-effective and environmentally friendly, adhering to safety and regulatory standards.
化学反应分析
Types of Reactions
(E)-3-(Diethylamino)-N,N-dimethylacrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen or removal of oxygen.
Substitution: The diethylamino and dimethylamino groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents are used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions result in the formation of new compounds with different functional groups replacing the original ones.
科学研究应用
(E)-3-(Diethylamino)-N,N-dimethylacrylamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Industry: It is utilized in the production of specialty chemicals, coatings, and adhesives.
作用机制
The mechanism of action of (E)-3-(Diethylamino)-N,N-dimethylacrylamide involves its interaction with specific molecular targets and pathways. The diethylamino and dimethylamino groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
N,N-Dimethylacrylamide: Lacks the diethylamino group, resulting in different chemical and biological properties.
Diethylaminoethyl Methacrylate: Contains a methacrylate backbone, which alters its reactivity and applications.
N,N-Diethylacrylamide: Similar structure but lacks the dimethylamino group, affecting its overall properties.
Uniqueness
(E)-3-(Diethylamino)-N,N-dimethylacrylamide is unique due to the presence of both diethylamino and dimethylamino groups, which confer distinct chemical reactivity and potential applications. Its dual functional groups make it versatile for various synthetic and research purposes, distinguishing it from other similar compounds.
属性
CAS 编号 |
60715-98-2 |
|---|---|
分子式 |
C9H18N2O |
分子量 |
170.25 g/mol |
IUPAC 名称 |
(E)-3-(diethylamino)-N,N-dimethylprop-2-enamide |
InChI |
InChI=1S/C9H18N2O/c1-5-11(6-2)8-7-9(12)10(3)4/h7-8H,5-6H2,1-4H3/b8-7+ |
InChI 键 |
ZXAVESLBKNGZGY-BQYQJAHWSA-N |
手性 SMILES |
CCN(CC)/C=C/C(=O)N(C)C |
规范 SMILES |
CCN(CC)C=CC(=O)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-amino-5,5,7-trimethyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B15344152.png)

![[4-Bromo-3-(4-chlorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B15344168.png)

![1,1'-Dithiobis[n-phenylformamidine]](/img/structure/B15344176.png)



![(2R,5R)-1-[[(2R,5R)-2,5-dimethylpyrrolidin-1-ium-1-ylidene]methyl]-2,5-dimethylpyrrolidine](/img/structure/B15344206.png)
![1,1'-Methylenebis[4-azidobenzene]](/img/structure/B15344213.png)



